1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxylic acid
Overview
Description
The compound you mentioned seems to be a complex organic molecule that contains several functional groups, including a pyrrole ring, a carboxylic acid group, and a 1,2,4-oxadiazole ring . Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, with a five-membered ring containing one nitrogen atom . Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH) . The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle, containing three atoms of carbon and two heteroatoms of nitrogen at the 1, 2, and 4 positions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrrole ring is aromatic and planar, while the carboxylic acid group is polar and can form hydrogen bonds . The 1,2,4-oxadiazole ring is also aromatic and planar .
Chemical Reactions Analysis
The chemical reactions of this compound would depend on the conditions and the reagents used. The pyrrole ring is electron-rich and can undergo electrophilic aromatic substitution . The carboxylic acid group can react with bases to form salts, with alcohols to form esters, and with amines to form amides .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be predicted based on the functional groups present. For example, the presence of a carboxylic acid group suggests that the compound would be polar and could form hydrogen bonds .
Scientific Research Applications
Biological Activities and Therapeutic Potential
1,2,4-Oxadiazole derivatives, including 1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxylic acid, have been extensively studied for their wide range of biological activities and potential therapeutic applications. These compounds have been identified to exhibit anti-diabetic, anti-viral, anti-microbial, anticancer, antioxidant, anti-parasitic, anti-helminthic, anti-proliferative, anti-convulsant, anti-inflammatory, and antihypertensive activities. This broad spectrum of pharmacological actions is attributed to their structural features, which allow for effective binding with different enzymes and receptors through numerous weak interactions, thereby eliciting a variety of bioactivities (Jalhan et al., 2017).
Role in Drug Development
The 1,2,4-oxadiazole ring serves as a significant structural component in the design of new drug candidates. Its presence in molecules is associated with the development of compounds that are effective against a range of diseases, including but not limited to, infections, cancer, and cardiovascular disorders. Research in the area of 1,2,4-oxadiazole-based derivatives has become a focal point for scientists aiming to develop more active and less toxic medicinal agents. The review of current developments in medicinal chemistry highlights the therapeutic worth of these compounds across the entire spectrum of medicinal chemistry, such as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents (Verma et al., 2019).
Synthesis and Chemical Reactivity
The synthesis and biological roles of 1,2,4-oxadiazoles, including the specific compound , have been a subject of interest due to their potential in generating new therapeutic agents. Innovations in synthetic methodologies have enabled the development of a variety of 1,2,4-oxadiazole derivatives over the past years, reflecting the dynamic nature of research in this area. These advancements not only contribute to the understanding of the chemical reactivity of such compounds but also pave the way for their application in treating numerous diseases by exploring new therapeutic species for society (Nayak & Poojary, 2019).
Mechanism of Action
Target of Action
The compound belongs to the class of indole derivatives . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents .
Biochemical Pathways
Indole derivatives are known to interact with a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the broad range of biological activities of indole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-10-5-2-3-6-11(10)14-16-13(21-17-14)9-18-8-4-7-12(18)15(19)20/h2-8H,9H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWINOKUMCROGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CN3C=CC=C3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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